4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Overview
Description
The compound is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. The molecule also has a pyridine ring and a phenyl ring, both of which are common structures in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving decarboxylation, aldoxime reaction, and dehydration reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques, including FT-IR, UV–visible, and NMR . These techniques can provide information about the compound’s molecular geometry, vibrational frequencies, and electronic structure.Chemical Reactions Analysis
The chemical reactions of similar compounds often involve radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be measured .Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character
Studies have explored the dynamic tautomerism and the divalent nitrogen character of N-(pyridin-2-yl)thiazol-2-amine derivatives, highlighting their structural versatility and electronic properties. Quantum chemical analyses reveal multiple isomeric structures, indicating a competitive tautomeric hydrogen accommodation between thiazole and pyridine groups. This structural flexibility suggests potential in designing electron-donating molecules (Bhatia, Malkhede, & Bharatam, 2013).
Structural Characterization and Polymorphism
Research on polymorphism and structural characterization of thiazol-2-amine derivatives, including their aminothiazoles, has provided insights into their solid-state behavior. For instance, variations in hydrogen bonding patterns and molecular conformations between different polymorphic forms of these compounds have been detailed, which could influence their solubility and stability (Böck et al., 2020).
Biological Activity and Synthetic Applications
Several studies have synthesized and evaluated the biological activities of thiazol-2-amine derivatives, including their roles as intermediates in producing compounds with potential antimicrobial, antitumor, and antioxidant properties. For example, hypervalent iodine-promoted regioselective oxidative C–H functionalization has been employed to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, showcasing a metal-free approach with a broad substrate scope and straightforward product purification, hinting at their utility in pharmaceutical synthesis (Mariappan et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . The presence of the thiazol-2-amine group might play a crucial role in these interactions. More detailed studies are required to confirm this hypothesis.
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways
Result of Action
Based on its structural similarity to other compounds, it might exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes
Action Environment
The action, efficacy, and stability of “4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-7-6-11(9-14(13)21-2)12-10-22-16(18-12)19-15-5-3-4-8-17-15/h3-10H,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXKLKFMQNIROW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325916 | |
Record name | 4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641844 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315705-34-1 | |
Record name | 4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.